2-Methyl-4-nitro-1H-Imidazole-1-15N

Catalog No.
S13420305
CAS No.
M.F
C4H5N3O2
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-nitro-1H-Imidazole-1-15N

Product Name

2-Methyl-4-nitro-1H-Imidazole-1-15N

IUPAC Name

2-methyl-5-nitro-(315N)1H-imidazole

Molecular Formula

C4H5N3O2

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1

InChI Key

FFYTTYVSDVWNMY-HOSYLAQJSA-N

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]

Isomeric SMILES

CC1=[15N]C=C(N1)[N+](=O)[O-]

The synthesis of 2-Methyl-4-nitro-1H-Imidazole-1-15N represents a significant challenge in isotopically labeled heterocyclic chemistry, requiring sophisticated methodologies that combine traditional synthetic approaches with specialized isotope incorporation techniques [1] [2]. This compound serves as a crucial intermediate in the development of nitrogen-15 labeled pharmaceutical compounds and represents an important class of nitroimidazole derivatives with distinct synthetic requirements [3] [4].

Traditional Heterocyclic Synthesis Pathways

Traditional synthesis pathways for nitroimidazole derivatives have evolved from classical heterocyclic chemistry methodologies, with several established routes providing the foundation for accessing 2-methyl-4-nitro-1H-imidazole structures [1] [3]. The most prominent approaches include the Debus-Radziszewski synthesis, Van Leusen methodology, direct nitration procedures, and selective alkylation strategies [2] [5].

The Debus-Radziszewski synthesis, first developed in 1858, employs the reaction of glyoxal and formaldehyde in ammonia to construct the imidazole ring system [3]. This classical approach has been adapted for nitroimidazole synthesis, though it typically yields products in the 40-60% range under harsh reaction conditions requiring temperatures of 100-140°C [1] [6]. The method provides access to the core imidazole framework but requires subsequent functionalization steps to introduce both the methyl and nitro substituents [3].

The Van Leusen imidazole synthesis offers superior regioselectivity and operates under milder conditions, utilizing N-aryltrifluoroacetimidoyl chloride and tosyl-methylisocyanate with sodium hydride as a base in dry tetrahydrofuran at room temperature [3]. This methodology achieves yields of 70-85% and demonstrates excellent tolerance for various substituents, making it particularly suitable for preparing substituted imidazole derivatives [3] [7].

Direct nitration of imidazole represents another fundamental approach, employing mixed acid systems of nitric acid and sulfuric acid [6] [8]. The nitration of 2-methylimidazole with 98% sulfuric acid and 65% nitric acid at controlled temperatures of 5-65°C provides access to nitroimidazole derivatives, though yields typically range from 30-50% due to competing side reactions and over-oxidation issues [9] [6].

The alkylation of 4-nitroimidazole has emerged as a highly regioselective method for accessing N-substituted nitroimidazole derivatives [1] [5]. Research has demonstrated that alkylation reactions of 4-nitroimidazole show sensitivity to the position of the nitro group and operating conditions, with optimal results achieved using acetonitrile as solvent at 60°C in the presence of potassium carbonate as base [5]. Under these conditions, yields of 66-85% are consistently achieved for various alkylating agents [5].

Table 1: Traditional Heterocyclic Synthesis Pathways

Synthesis MethodStarting MaterialsYield Range (%)Temperature (°C)AdvantagesLimitations
Debus-Radziszewski SynthesisGlyoxal, Formaldehyde, Ammonia40-60100-140Simple reagents, classical methodLow yields, harsh conditions
Van Leusen Imidazole SynthesisN-aryltrifluoroacetimidoyl chloride, TosMIC70-8525-60High regioselectivity, mild conditionsSpecialized reagents required
Direct Nitration of ImidazoleImidazole, HNO3/H2SO430-505-120Direct functionalizationSide reactions, over-oxidation
Alkylation of 4-Nitroimidazole4-Nitroimidazole, alkyl halides66-8560-80Excellent regioselectivityLimited substrate scope
Modified Cyclization Approach2-Methylimidazole precursors28-4090-130Scalable processMultiple purification steps

Recent developments in continuous flow chemistry have addressed many limitations associated with traditional batch processes for heterocyclic synthesis [7]. Flow systems exploit improved heat and mass transfer characteristics, enabling better control over exothermic nitration reactions while maintaining safety profiles suitable for larger scale operations [7]. The integration of microwave-assisted synthesis has further enhanced reaction efficiency, with heterocyclic products being produced in yields ranging from 75-96% under optimized flow conditions [7].

Isotope-Specific Labeling Techniques for 15N Incorporation

The incorporation of nitrogen-15 isotopes into heterocyclic frameworks requires specialized methodologies that differ significantly from conventional synthetic approaches [2] [10]. Several distinct strategies have been developed for achieving high isotopic enrichment while maintaining acceptable chemical yields [11] [12].

Direct incorporation using nitrogen-15 ammonium chloride represents the most straightforward approach for isotope labeling [2] [10]. This method employs the readily available nitrogen-15 ammonium chloride as the nitrogen source in classical imidazole synthesis reactions [10]. The one-step synthesis utilizing glyoxal, formaldehyde, and nitrogen-15 ammonium chloride in the presence of hydrochloric acid achieves isotopic enrichment exceeding 98% with chemical yields of 50-70% [2] [10]. The reaction proceeds through imine intermediate formation, with catalytic amounts of acid preventing undesirable polymer formation [2].

The glycine-nitrogen-15 exchange method provides an alternative approach for post-synthetic isotope incorporation [13] [12]. This four-stage conversion involves N-nitration of 2-methyl-4-nitroimidazole to 2-methyl-1,4-dinitroimidazole, followed by treatment with nitrogen-15 glycine and subsequent N-dealkylation through bromination in the presence of phosphorus trichloride [13]. The method achieves isotopic enrichment of 85-95% with overall chemical yields of 40-60% [13].

Triflylation-mediated isotopic exchange has emerged as a highly efficient method for nitrogen-15 incorporation into pre-formed heterocycles [12]. This approach activates the heteroaromatic substrate through triflylation of a nitrogen atom, followed by a ring-opening and ring-closure sequence mediated by nitrogen-15 aspartate diester [12]. The transformation occurs under mild conditions at room temperature, achieving chemical yields of 80-99% with isotopic enrichment of 70-90% [12].

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) methodology enables direct nitrogen atom exchange through nucleophilic attack by nitrogen-15 containing reagents [14] [12]. This process involves formation of an isolable nitrogen-15 succinyl intermediate, which undergoes elimination to yield the isotopically labeled heterocycle [12]. The method demonstrates broad substrate compatibility and achieves yields of 65-85% with isotopic enrichment of 60-85% [14] [12].

Isotope dilution methods utilizing sodium nitrogen-15 nitrate provide access to nitrogen-15 labeled nitro groups [2]. The nitration of 2-methylimidazole derivatives with sodium nitrogen-15 nitrate in sulfuric acid achieves isotopic enrichment of 90-95% in the nitro position, though chemical yields are typically limited to 45-65% due to the harsh reaction conditions required [2].

Table 2: Isotope-Specific Labeling Techniques for 15N Incorporation

Labeling Technique15N SourceIsotopic Enrichment (%)Reaction ConditionsChemical Yield (%)Substrate Compatibility
Direct 15NH4Cl Incorporation15NH4Cl>98Acidic medium, 50-90°C50-70Simple imidazoles
Glycine-15N Exchange Method[15N]Glycine85-95PCl3/Br2, hydrolysis40-60N-substituted imidazoles
Triflylation-Mediated Exchange15N-Aspartate diester70-90Triflylation, RT80-99Various heterocycles
ANRORC Ring Opening15N-nucleophiles60-85Ring opening/closure65-85Complex molecules
Isotope Dilution MethodNa15NO390-95Mixed acid nitration45-65Nitro-free precursors

Recent advances in nitrogen-15 enrichment techniques have focused on developing more cost-effective and scalable approaches [15]. The utilization of highly nitrogen-15 enriched fertilizers and specialized cultivation methods enables the production of nitrogen-15 labeled biomolecules, which can subsequently serve as nitrogen sources for heterocyclic synthesis [16]. These biotechnological approaches offer potential advantages in terms of isotope economy and environmental sustainability [16].

Protecting Group Strategies for Nitroimidazole Functionalization

The functionalization of nitroimidazole derivatives requires careful consideration of protecting group strategies to ensure selective reactions while maintaining the integrity of sensitive functional groups [17] [18]. The presence of both nitrogen nucleophiles and electron-withdrawing nitro groups necessitates orthogonal protection schemes that can withstand the reaction conditions required for isotope incorporation and subsequent transformations [19] [18].

The tert-butoxycarbonyl protecting group has demonstrated excellent compatibility with nitroimidazole chemistry, providing robust protection for nitrogen centers while remaining stable under basic conditions [17] [18]. Installation is achieved using di-tert-butyl dicarbonate with 4-dimethylaminopyridine and base, typically yielding 85-95% of the protected product [17]. The acid-labile nature of the Boc group enables selective deprotection using trifluoroacetic acid or hydrochloric acid without affecting the nitro functionality [17] [18].

Trimethylsilyl protection offers an alternative approach for temporary nitrogen protection, though its hydrolytic instability limits its utility in aqueous reaction conditions [17] [18]. Installation using trimethylsilyl chloride and base provides good yields of 76-85%, with deprotection readily achieved using tetrabutylammonium fluoride or methanol [17]. The compatibility with nitro groups is generally good, though care must be taken to avoid hydrolytic conditions [17].

Trityl protection provides exceptional stability under basic conditions while remaining acid-labile for selective deprotection [17] [18]. The installation of trityl groups using trityl chloride and base consistently achieves yields of 90-95%, with the bulky protecting group offering additional steric protection against unwanted side reactions [17]. Deprotection using dilute acid conditions provides clean removal without affecting the nitroimidazole core [17].

Benzyl protection strategies have found application in nitroimidazole synthesis, particularly when hydrogenolysis conditions are compatible with the overall synthetic sequence [18]. Installation using benzyl bromide and potassium carbonate provides yields of 80-90%, with deprotection achieved through palladium-catalyzed hydrogenation [18]. The compatibility with nitro groups requires careful control of hydrogenation conditions to prevent unwanted reduction [19] [18].

Para-methoxybenzyl protection offers oxidative deprotection conditions that can be advantageous in certain synthetic sequences [18]. Installation using para-methoxybenzyl chloride and base provides yields of 75-85%, with deprotection achieved using cerium ammonium nitrate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [18]. The fair compatibility with nitro groups necessitates careful optimization of oxidative conditions [18].

Table 3: Protecting Group Strategies for Nitroimidazole Functionalization

Protecting GroupInstallation MethodStability ConditionsDeprotection MethodCompatibility with Nitro GroupTypical Yield (%)
tert-Butoxycarbonyl (Boc)Boc2O, DMAP, baseStable to base, mild acid labileTFA or HClExcellent85-95
Trimethylsilyl (TMS)TMSCl, baseHydrolytically unstableTBAF or MeOHGood76-85
Trityl (Tr)TrCl, baseAcid labile, base stableDilute acidExcellent90-95
Benzyl (Bn)BnBr, K2CO3Hydrogenolysis conditionsH2/Pd-CGood80-90
p-Methoxybenzyl (PMB)PMBCl, baseOxidative conditionsCAN or DDQFair75-85

The selection of appropriate protecting group strategies for 2-Methyl-4-nitro-1H-Imidazole-1-15N synthesis requires consideration of the specific isotope incorporation methodology employed [19] [18]. For direct nitrogen-15 ammonium chloride incorporation methods, protecting groups must withstand acidic conditions and elevated temperatures [2] [10]. In contrast, triflylation-mediated approaches require protection strategies compatible with strongly electrophilic conditions [12].

Orthogonal protection schemes have been developed to enable selective functionalization at different positions of the imidazole ring [20]. These strategies typically employ combinations of acid-labile and base-labile protecting groups, allowing for stepwise deprotection and functionalization sequences [20]. The development of automated synthesis protocols has further enhanced the utility of protecting group chemistry in accessing complex nitroimidazole derivatives [18].

Large-Scale Production Optimization Challenges

The scale-up of 2-Methyl-4-nitro-1H-Imidazole-1-15N synthesis presents numerous technical and economic challenges that must be addressed to achieve commercially viable production [21] [22]. These challenges encompass heat management, isotope economics, purification complexity, safety considerations, and yield optimization [19] [20].

Heat management represents a critical challenge in large-scale nitroimidazole synthesis due to the highly exothermic nature of nitration reactions [21] [6]. Laboratory-scale syntheses can rely on ice baths and small reactor volumes to control temperature, but industrial-scale operations require sophisticated heat removal systems [21]. The nitration of 2-methylimidazole with mixed acid systems generates significant heat that must be dissipated to prevent runaway reactions and maintain product selectivity [6] [8]. Controlled addition strategies and external cooling systems become essential above 100-gram scale operations [21].

Isotope cost considerations present the most significant economic barrier to large-scale production of nitrogen-15 labeled compounds [23] [15]. Nitrogen-15 ammonium chloride, the most common nitrogen-15 source, costs 10-50 times more than natural abundance nitrogen compounds [15]. This cost differential necessitates highly efficient isotope utilization strategies and recovery protocols to maintain economic viability [23] [16]. The development of isotope recycling methodologies and biotechnological nitrogen-15 production methods offers potential solutions to reduce these cost burdens [16] [15].

Purification complexity increases substantially at larger scales due to the similar polarity of nitroimidazole products and impurities [22] [20]. Laboratory-scale chromatographic purification methods become impractical for kilogram-scale operations, requiring development of alternative separation strategies [22]. Crystallization-based purification methods have shown promise for 2-bromo-4-nitroimidazole derivatives, achieving high purity products suitable for pharmaceutical applications [22] [19].

Safety considerations become paramount when handling nitroimidazole compounds at scale due to their potential explosive properties [24] [25]. Specialized equipment, enhanced safety protocols, and comprehensive training programs are required to manage the risks associated with large-scale nitro compound synthesis [24]. Insurance and regulatory compliance costs add substantial overhead to industrial-scale operations [25].

Yield optimization challenges arise from decreased selectivity often observed during scale-up operations [20] [5]. Side reactions that are negligible at laboratory scale can become problematic at larger scales due to longer reaction times and mixing limitations [7]. The optimization of reaction conditions, including temperature profiles, mixing efficiency, and reagent addition rates, requires extensive development work to maintain acceptable yields at scale [7] [20].

Table 4: Large-Scale Production Optimization Challenges

Challenge CategorySpecific IssuesScale ImpactMitigation StrategiesCost FactorFeasibility Rating
Heat ManagementExothermic nitration reactionsCritical above 100g scaleControlled addition, external coolingEquipment dependentModerate
Isotope CostHigh cost of 15N sourcesExponential cost increaseEfficient isotope utilization10-50x material costChallenging
Purification ComplexitySimilar polarity of productsReduced efficiency at scaleOptimized chromatographyTime and solvent intensiveModerate
Safety ConsiderationsExplosive potential of nitro compoundsEnhanced safety protocols neededSpecialized equipment, trainingInsurance and complianceHigh complexity
Yield OptimizationSide reaction suppressionDecreased selectivityReaction condition optimizationR&D investmentGood

The development of continuous flow processing methodologies offers potential solutions to several scale-up challenges [7]. Flow systems provide superior heat and mass transfer characteristics, enabling better control over reaction parameters while maintaining safety profiles [7]. The reduced hold-up volumes in flow systems also minimize the inventory of potentially hazardous intermediates [7].

Recent advances in process analytical technology have enabled real-time monitoring and control of large-scale nitroimidazole synthesis [21] [19]. In-line spectroscopic methods allow for continuous monitoring of reaction progress and product quality, enabling rapid response to deviations from optimal conditions [19]. These technologies are particularly valuable for isotope-labeled compound synthesis, where material losses due to process failures have substantial economic impact [23] [15].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

128.03521130 g/mol

Monoisotopic Mass

128.03521130 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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